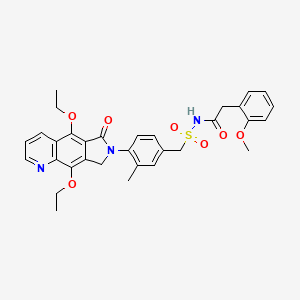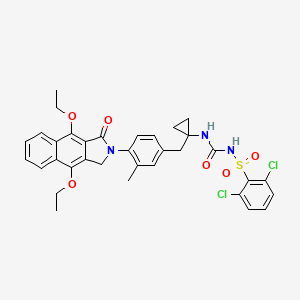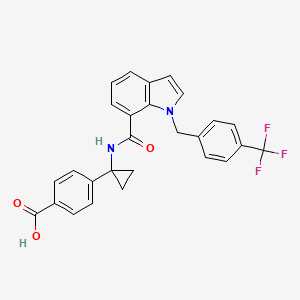![molecular formula C31H29F2N5O3 B1676616 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide CAS No. 957118-49-9](/img/structure/B1676616.png)
2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide
Vue d'ensemble
Description
MK-3207 est un antagoniste puissant et biodisponible par voie orale du récepteur du peptide lié au gène de la calcitonine. Il a été principalement étudié pour son potentiel dans le traitement des migraines. Le composé a montré une efficacité significative dans les essais cliniques, ce qui en fait un candidat prometteur pour la thérapie des migraines .
Méthodes De Préparation
La synthèse du MK-3207 implique plusieurs étapes, y compris l'incorporation de fonctionnalités polaires pour améliorer la pharmacocinétique. L'une des étapes clés de sa synthèse est l'hydrogénation asymétrique d'un sulfimidate cyclique, qui introduit le stéréocentre benzylique porteur d'amine . Les méthodes de production industrielle du MK-3207 ne sont pas largement documentées, mais la voie synthétique implique généralement plusieurs étapes pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
MK-3207 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : MK-3207 peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques, pour introduire différents substituants.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
MK-3207 a été étudié de manière approfondie pour ses applications dans divers domaines :
Chimie : Il sert de composé modèle pour étudier la pharmacocinétique et la pharmacodynamie des antagonistes du récepteur du peptide lié au gène de la calcitonine.
Biologie : Le composé est utilisé pour étudier le rôle du peptide lié au gène de la calcitonine dans divers processus biologiques.
Mécanisme d'action
MK-3207 exerce ses effets en se liant et en inhibant le récepteur du peptide lié au gène de la calcitonine. Ce récepteur est impliqué dans la transmission des signaux de douleur et la vasodilatation, qui sont toutes deux des facteurs clés dans la physiopathologie de la migraine. En bloquant ce récepteur, MK-3207 réduit la vasodilatation et la douleur associées aux migraines .
Applications De Recherche Scientifique
MK-3207 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of calcitonin gene-related peptide receptor antagonists.
Biology: The compound is used to investigate the role of calcitonin gene-related peptide in various biological processes.
Mécanisme D'action
MK-3207 exerts its effects by binding to and inhibiting the calcitonin gene-related peptide receptor. This receptor is involved in the transmission of pain signals and vasodilation, both of which are key factors in migraine pathophysiology. By blocking this receptor, MK-3207 reduces the vasodilation and pain associated with migraines .
Comparaison Avec Des Composés Similaires
MK-3207 fait partie d'une classe de composés connus sous le nom d'antagonistes du récepteur du peptide lié au gène de la calcitonine, également appelés « gepants ». Les composés similaires comprennent :
- Olcegepant (BIBN4096BS)
- Telcagepant (MK-0974)
- Rimegepant (BMS-927711)
- Ubrogepant (MK-1602)
- Atogepant (MK-8031)
Comparé à ces composés, MK-3207 a montré une plus grande puissance et une meilleure biodisponibilité orale. Il a également une demi-vie plus longue, ce qui en fait une option plus efficace pour le traitement de la migraine .
Propriétés
IUPAC Name |
2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAANWYREOQRFB-SETSBSEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29F2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241931 | |
| Record name | MK 3207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957118-49-9 | |
| Record name | MK 3207 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957118499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-3207 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12424 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK 3207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-3207 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C44M1QYCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MK-3207 interact with its target and what are the downstream effects?
A1: MK-3207 acts as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor. [, , ] This interaction prevents CGRP from binding to its receptor, thereby inhibiting CGRP-mediated signaling pathways. [] CGRP is a neuropeptide heavily implicated in migraine pathophysiology, particularly in the activation of the trigeminovascular system and transmission of pain signals. [, ] By blocking CGRP receptors, MK-3207 effectively disrupts this signaling cascade, leading to a reduction in migraine symptoms. [, , ]
Q2: What is the structure of MK-3207?
A2: MK-3207 is a complex organic molecule with the following chemical name: 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide. [, ] A practical asymmetric synthesis of a key chiral piperazinone fragment of MK-3207 has been reported. []
Q3: What is known about the Structure-Activity Relationship (SAR) of MK-3207?
A3: Research focusing on improving the pharmacokinetic properties of CGRP receptor antagonists led to the development of MK-3207. Scientists incorporated polar functionality into earlier generations of these antagonists, resulting in piperazinone analogs with enhanced solubility at acidic pH and increased oral bioavailability in monkeys. [] This optimization process ultimately culminated in the discovery of MK-3207, recognized as one of the most potent orally active CGRP receptor antagonists. []
Q4: What is the pharmacokinetic (PK) and pharmacodynamic (PD) profile of MK-3207?
A5: MK-3207 exhibits potent antagonism of human and rhesus monkey CGRP receptors in vitro, with a Ki of 0.024 nM. [] Importantly, it demonstrates high oral bioavailability. [, ] In rhesus monkeys, MK-3207 effectively inhibits capsaicin-induced dermal vasodilation, a pharmacodynamic model for CGRP receptor antagonist activity. [, ] Plasma concentrations of 0.8 nM and 7 nM were required to block 50% and 90% of the blood flow increase, respectively. [] The cerebrospinal fluid/plasma ratio in rhesus monkeys was found to be 2-3%, indicating some degree of central nervous system penetration. []
Q5: How effective is MK-3207 in vitro and in vivo?
A6: MK-3207 demonstrates potent antagonism of CGRP receptors in vitro. [] In vivo, it effectively inhibits capsaicin-induced dermal vasodilation in rhesus monkeys, a model predictive of clinical efficacy in migraine. [, ] Furthermore, MK-3207 was evaluated in a randomized, double-blind, placebo-controlled clinical trial for the acute treatment of migraine. [] The trial demonstrated a positive dose-response trend for pain freedom at two hours post-dose, achieving statistical significance for the 200 mg dose. []
Q6: Were there any significant findings regarding the toxicology and safety of MK-3207?
A7: While MK-3207 demonstrated efficacy in clinical trials for acute migraine treatment, concerns regarding potential liver toxicity emerged during its development. [, , ] Subsequent research using the DILIsym platform, a quantitative systems toxicology approach, retrospectively predicted liver toxicity for MK-3207 at the clinical trial doses. [] These findings, along with the experience of liver function test abnormalities in some patients, ultimately led to the discontinuation of MK-3207's clinical development. [, ]
Q7: What are the alternatives and substitutes to MK-3207?
A7: Due to the discontinuation of MK-3207, research efforts shifted towards developing other CGRP receptor antagonists with potentially improved safety profiles. Other "gepants" investigated for acute migraine treatment include:
- Telcagepant: Showed initial promise but was also discontinued due to concerns about liver toxicity with frequent use. [, , , ]
- Olcegepant: Development halted due to challenges in formulating a suitable oral dosage form. []
- BI 44370 TA: Demonstrated efficacy in a Phase 2 clinical trial. []
- BMS-927711: Showed promising results in a Phase 2b clinical trial for acute migraine treatment. []
Q8: What is the current status of MK-3207?
A9: MK-3207 is not currently approved for clinical use. Despite demonstrating efficacy in clinical trials for acute migraine treatment, concerns about potential liver toxicity led to the discontinuation of its development. [, , ]
Q9: What are the key takeaways from the research on MK-3207?
A9: The research on MK-3207 highlights several key points:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


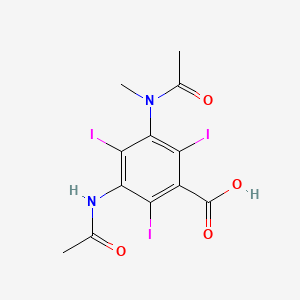
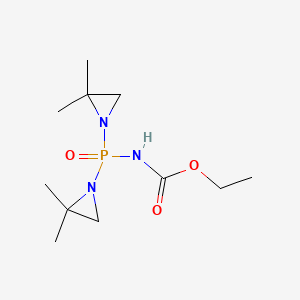


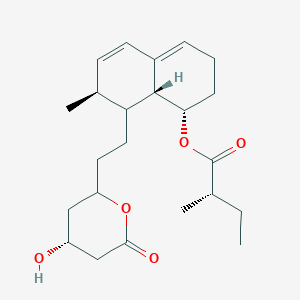


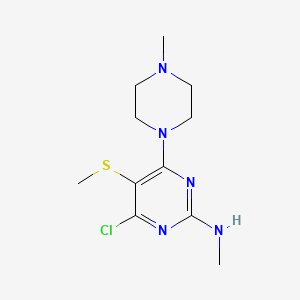
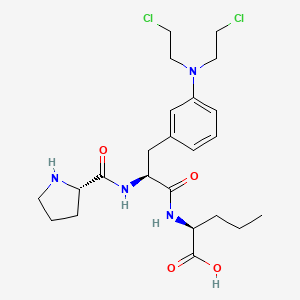
![1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol](/img/structure/B1676550.png)
